molecular formula C17H16Cl2N2O3S B10886825 (3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone CAS No. 423749-35-3

(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10886825
CAS No.: 423749-35-3
M. Wt: 399.3 g/mol
InChI Key: QDOYWRDESDSDGR-UHFFFAOYSA-N
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Description

(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that features a piperazine ring substituted with chlorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the chlorophenyl and sulfonyl groups. Common reagents used in these reactions include chlorobenzene, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Another chlorinated aromatic compound with similar structural features.

    Bis(4-chlorophenyl)methanone: Shares the chlorophenyl groups but lacks the piperazine and sulfonyl functionalities.

Uniqueness

(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone is unique due to its combination of a piperazine ring with chlorophenyl and sulfonyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

423749-35-3

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C17H16Cl2N2O3S/c18-14-4-6-16(7-5-14)25(23,24)21-10-8-20(9-11-21)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2

InChI Key

QDOYWRDESDSDGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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